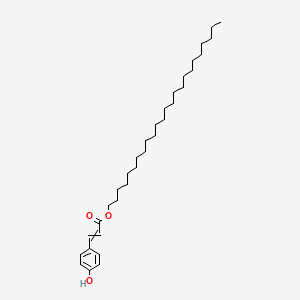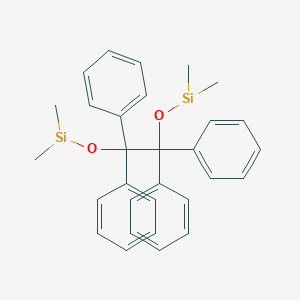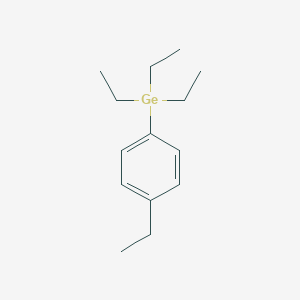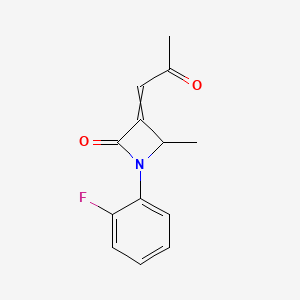
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of azetidinones, which are four-membered lactams
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-fluorobenzaldehyde with a suitable azetidinone precursor in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one involves its interaction with molecular targets and pathways. The fluorophenyl group and the azetidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Bromophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Iodophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
Uniqueness
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111390-69-3 |
|---|---|
Molekularformel |
C13H12FNO2 |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c1-8(16)7-10-9(2)15(13(10)17)12-6-4-3-5-11(12)14/h3-7,9H,1-2H3 |
InChI-Schlüssel |
SHVKQWHFDZUYRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC(=O)C)C(=O)N1C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



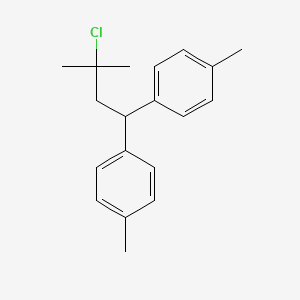



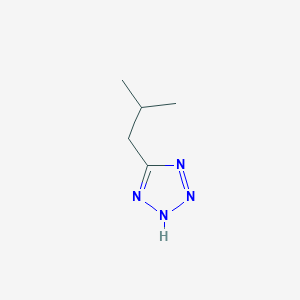
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


